2-Methyl-2-(4-nitrophenyl)-propionicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

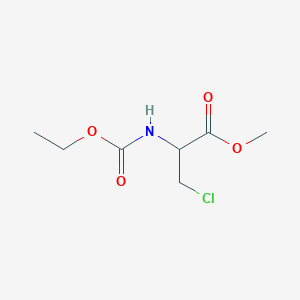

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, an ethoxycarbonylamino group, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate typically involves the reaction of 3-chloro-2-aminopropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at reflux temperatures.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is typically performed in anhydrous ether solvents at low temperatures.

Major Products Formed

Nucleophilic substitution: The major products are the substituted derivatives of the original compound.

Hydrolysis: The major products are 3-chloro-2-aminopropanoic acid and ethanol.

Reduction: The major product is the corresponding alcohol, methyl 3-chloro-2-(hydroxyamino)propanoate.

Scientific Research Applications

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-(ethoxycarbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of active metabolites that exert biological effects by modulating enzymatic activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-chloro-2-aminopropanoate: Similar structure but lacks the ethoxycarbonylamino group.

Ethyl 3-chloro-2-(ethoxycarbonylamino)propanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.

Methyl 3-bromo-2-(ethoxycarbonylamino)propanoate: Similar structure but has a bromo group instead of a chloro group.

Uniqueness

Methyl 3-chloro-2-(ethoxycarbonylamino)propanoate is unique due to the presence of both a chloro group and an ethoxycarbonylamino group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-2-(4-nitrophenyl)-propionic acid in laboratory settings?

- Answer : Due to its nitro and methyl substituents, this compound may pose significant health risks, including skin absorption and potential carcinogenicity. Recommended protocols include:

- Engineering Controls : Use local exhaust ventilation to minimize airborne exposure and enclose processes to prevent contamination .

- Personal Protective Equipment (PPE) : Wear nitrile or natural rubber gloves and Tyvek®-equivalent protective clothing to avoid skin contact. Eye protection and face shields are mandatory during handling .

- Spill Management : Evacuate the area, eliminate ignition sources, and follow OSHA Hazardous Waste Operations (29 CFR 1910.120) for cleanup .

- Hygiene Practices : Prohibit eating/drinking in labs, provide emergency showers, and ensure decontamination before leaving the workspace .

| Key Safety Data |

|---|

| Skin Absorption Risk |

| Carcinogenicity |

Q. How can researchers synthesize and purify 2-Methyl-2-(4-nitrophenyl)-propionic acid with high yield and purity?

- Answer : Synthesis typically involves nitration of precursor aromatic compounds. For example:

- Step 1 : Nitration of 2-methyl-2-(4-phenyl)-propionic acid using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the nitro derivative .

- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry of nitrating agents to reduce byproducts like regioisomers .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-Methyl-2-(4-nitrophenyl)-propionic acid?

- Answer :

- NMR Spectroscopy : 1H NMR confirms the methyl group (δ 1.5–1.7 ppm) and nitro-substituted aromatic protons (δ 8.1–8.3 ppm). 13C NMR identifies the carboxylic carbon (δ 170–175 ppm) .

- IR Spectroscopy : Strong absorbance at ~1520 cm−1 (NO2 asymmetric stretch) and ~1700 cm−1 (C=O stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 223 (C10H11NO4+) and fragmentation patterns to confirm nitro-group stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction kinetics or thermodynamic properties of 2-Methyl-2-(4-nitrophenyl)-propionic acid across different studies?

- Answer : Contradictions often arise from environmental factors (e.g., surface interactions, humidity) or methodological inconsistencies. Mitigation strategies include:

- Standardized Conditions : Replicate studies under controlled humidity/temperature using inert reaction vessels .

- Computational Validation : Compare experimental kinetic data with Density Functional Theory (DFT) simulations to identify outliers .

- Cross-Validation : Use multiple analytical techniques (e.g., HPLC, calorimetry) to confirm thermodynamic parameters like ΔH and activation energy .

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity or stability of 2-Methyl-2-(4-nitrophenyl)-propionic acid under varying conditions?

- Answer :

- Electron-Withdrawing Effects : Model the nitro group’s impact on the carboxylic acid’s acidity (pKa) and resonance stabilization .

- Degradation Pathways : Simulate hydrolysis or photodegradation mechanisms to predict byproducts under UV exposure or aqueous conditions .

- Steric Effects : Analyze methyl group hindrance on reaction sites using molecular docking or Monte Carlo simulations .

Q. What advanced methodologies are recommended for analyzing degradation products or byproducts formed during the storage or reaction of 2-Methyl-2-(4-nitrophenyl)-propionic acid?

- Answer :

- LC-MS/MS : Quantify trace degradation products (e.g., nitro-reduced amines or hydroxylated derivatives) with high sensitivity .

- X-ray Crystallography : Resolve structural changes in degraded crystals, particularly if nitro groups undergo reduction .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) and monitor degradation via kinetic modeling .

| Common Byproducts |

|---|

| 2-Methyl-2-(4-aminophenyl)-propionic acid |

| 4-Nitrobenzoic acid |

Q. Notes

- Data Sources : References prioritize peer-reviewed journals, regulatory guidelines (OSHA, NIOSH), and authoritative databases (PubChem, ECHA) .

- Methodological Rigor : Answers emphasize reproducibility, cross-validation, and hazard mitigation aligned with industrial hygiene standards .

Properties

CAS No. |

41757-81-7 |

|---|---|

Molecular Formula |

C7H12ClNO4 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 3-chloro-2-(ethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C7H12ClNO4/c1-3-13-7(11)9-5(4-8)6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |

InChI Key |

VJMUOSNHHFGAMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(CCl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.